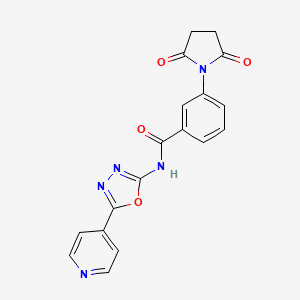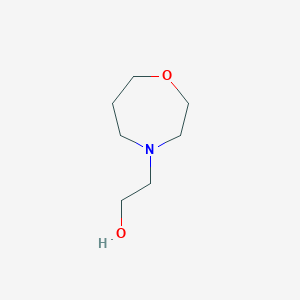
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known to have various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Biological Activity Prediction : A study by Kharchenko et al. (2008) discussed the synthesis of novel bicyclic systems containing 1,2,4-oxadiazole rings, similar to the structure . These compounds were synthesized using a one-pot condensation method and their biological activity was predicted using the PASS prediction tool (Kharchenko, Detistov, & Orlov, 2008).
Theoretical Studies on Functionalization Reactions : Yıldırım et al. (2005) performed experimental and theoretical studies on the functionalization reactions of similar chemical compounds. This research is crucial in understanding the chemical behavior and potential applications of such structures (Yıldırım, Kandemirli, & Demir, 2005).
Antioxidant Activity of Derivatives : Tumosienė et al. (2019) synthesized a series of derivatives containing 1,3,4-oxadiazole rings and tested their antioxidant activity. Some compounds demonstrated potent antioxidant properties, which could be relevant for the compound (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Antioxidant Evaluation of Oxadiazoles : Bondock, Adel, and Etman (2016) evaluated the antioxidant activity of 1,3,4-oxadiazoles, revealing their potential as antioxidants and protectors against DNA damage. This suggests a possible research application for the compound in your query in the field of oxidative stress and DNA protection (Bondock, Adel, & Etman, 2016).
Molecular Interaction Studies : Shim et al. (2002) explored the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor. This study provides insights into the potential interaction mechanisms of similar compounds, which could be relevant for drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Electron-Transporting and Exciton-Blocking Materials : Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives, demonstrating their high electron mobility and potential as materials for organic light-emitting diodes (OLEDs). This suggests possible applications in electronics and display technologies for similar compounds (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-14-4-5-15(25)23(14)13-3-1-2-12(10-13)16(26)20-18-22-21-17(27-18)11-6-8-19-9-7-11/h1-3,6-10H,4-5H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZKCKYGFIVBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2832865.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2832869.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2832871.png)

![N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2832873.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2832874.png)


![2-(4-Methoxyphenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2832880.png)

![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2832886.png)
![1-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1, 2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2832887.png)